molecular formula C18H14 B13751982 7,8-Dimethylfluoranthene CAS No. 38048-87-2

7,8-Dimethylfluoranthene

Cat. No.: B13751982
CAS No.: 38048-87-2
M. Wt: 230.3 g/mol
InChI Key: SPKFXXMEJPYVQE-UHFFFAOYSA-N
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Description

7,8-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 8th positions of the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethylfluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene (NBD) to yield this compound . The reaction conditions include the use of a rhodium catalyst, which facilitates the cycloaddition process, leading to the formation of the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethylfluoranthene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of fluoranthenequinones.

    Reduction: Formation of dihydrofluoranthenes.

    Substitution: Formation of halogenated or nitrated fluoranthene derivatives.

Scientific Research Applications

7,8-Dimethylfluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethylfluoranthene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting the transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoranthene: The parent compound without the methyl groups.

    1,2-Dimethylfluoranthene: A similar compound with methyl groups at different positions.

    7,8-Dihydroxyfluoranthene: A hydroxylated derivative with different functional groups.

Uniqueness

7,8-Dimethylfluoranthene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities compared to its analogs .

Properties

CAS No.

38048-87-2

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

7,8-dimethylfluoranthene

InChI

InChI=1S/C18H14/c1-11-9-10-15-14-7-3-5-13-6-4-8-16(18(13)14)17(15)12(11)2/h3-10H,1-2H3

InChI Key

SPKFXXMEJPYVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)C

Origin of Product

United States

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